molecular formula C11H11N3O B13303556 1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one

1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one

Cat. No.: B13303556
M. Wt: 201.22 g/mol
InChI Key: YRXFZBZRIPODHV-UHFFFAOYSA-N
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Description

1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one can be achieved through several methods. One common approach involves the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . Another method includes the reaction between ketones, formaldehyde, and N-heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are often applied to optimize the yield and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfonyl derivatives .

Mechanism of Action

The mechanism of action of 1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one involves its interaction with molecular targets such as enzymes and proteins. It can form hydrogen bonds with these targets, leading to changes in their activity and function . This compound has been shown to induce apoptosis in cancer cells by binding to specific sites on proteins involved in cell proliferation .

Comparison with Similar Compounds

1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-[3-(1,2,4-triazol-1-yl)phenyl]propan-1-one

InChI

InChI=1S/C11H11N3O/c1-2-11(15)9-4-3-5-10(6-9)14-8-12-7-13-14/h3-8H,2H2,1H3

InChI Key

YRXFZBZRIPODHV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)N2C=NC=N2

Origin of Product

United States

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